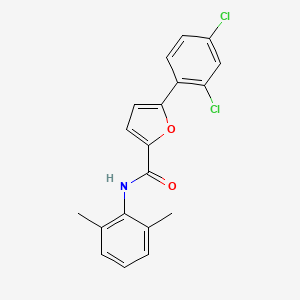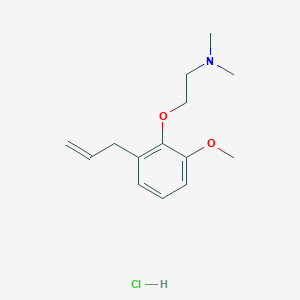![molecular formula C10H6ClF3N2O B6006618 2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol](/img/structure/B6006618.png)
2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CF3-Phenol and has a molecular formula of C10H6ClF3N2O.
Mechanism of Action
The mechanism of action of CF3-Phenol is not well understood. However, it is believed that CF3-Phenol interacts with proteins and enzymes in the body, leading to changes in their activity. CF3-Phenol has been shown to inhibit the activity of certain enzymes, including tyrosinase and cholinesterase.
Biochemical and Physiological Effects
CF3-Phenol has been shown to have various biochemical and physiological effects. CF3-Phenol has been shown to have antioxidant activity, which can protect cells from oxidative stress. CF3-Phenol has also been shown to have anti-inflammatory activity, which can reduce inflammation in the body. CF3-Phenol has been shown to have antifungal activity, which can inhibit the growth of certain fungi.
Advantages and Limitations for Lab Experiments
One of the advantages of CF3-Phenol is that it is readily available and easy to synthesize. CF3-Phenol is also stable and can be stored for long periods without degradation. However, CF3-Phenol has some limitations for lab experiments. CF3-Phenol is toxic and can be harmful if ingested or inhaled. CF3-Phenol also has a low solubility in water, which can limit its use in certain experiments.
Future Directions
CF3-Phenol has potential applications in various fields, and future research should focus on exploring these applications. One area of research could be the use of CF3-Phenol as a ligand in the synthesis of metal complexes. Another area of research could be the use of CF3-Phenol in the synthesis of pharmaceuticals and agrochemicals. Future research should also focus on understanding the mechanism of action of CF3-Phenol and its potential applications in medicine.
Synthesis Methods
The synthesis of CF3-Phenol involves the reaction of 4-chloro-5-(trifluoromethyl)-1H-pyrazole with phenol in the presence of a base. The reaction takes place at a high temperature and produces CF3-Phenol as a white solid. This synthesis method has been optimized to achieve a high yield of CF3-Phenol.
Scientific Research Applications
CF3-Phenol has been extensively studied for its potential applications in various fields. One of the significant applications of CF3-Phenol is in the field of organic synthesis. CF3-Phenol is used as a reagent in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and materials. CF3-Phenol is also used as a ligand in the synthesis of metal complexes.
properties
IUPAC Name |
2-[4-chloro-5-(trifluoromethyl)-1H-pyrazol-3-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3N2O/c11-7-8(5-3-1-2-4-6(5)17)15-16-9(7)10(12,13)14/h1-4,17H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HABVUDLHYXBXFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=C2Cl)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethyl-4-isoxazolyl)-N-[1-(2-phenylethyl)-3-piperidinyl]propanamide](/img/structure/B6006543.png)
![2-(4-methylpentyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]morpholine](/img/structure/B6006550.png)

![1-{[5-(methoxymethyl)-2-furyl]methyl}-N-[3-(1H-pyrazol-1-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B6006569.png)

![N-[3-(1H-1,2,4-triazol-1-yl)-1-adamantyl]-2-pyrimidinamine](/img/structure/B6006583.png)
![(4-chloro-2-methylphenyl){1-[3-(4-pyridinyl)propanoyl]-3-piperidinyl}methanone](/img/structure/B6006584.png)
![ethyl 1-[(6-chloroimidazo[1,2-a]pyridin-2-yl)carbonyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6006592.png)
![N'-(3-ethoxy-4-hydroxy-5-iodobenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6006598.png)
![N-({1-[(6-methylimidazo[2,1-b][1,3]thiazol-3-yl)carbonyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B6006614.png)
![2-[5-(1,3-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-4-yl)-2-methoxyphenoxy]acetamide](/img/structure/B6006615.png)
![2,4-dichloro-N-{2-[5-mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]ethyl}benzamide](/img/structure/B6006619.png)

